molecular formula C4H4CaO6· 2H2O<br>C4H4CaO6 B035300 Calcium tartrate CAS No. 110720-66-6

Calcium tartrate

Cat. No. B035300
CAS RN: 110720-66-6
M. Wt: 188.15 g/mol
InChI Key: GUPPESBEIQALOS-UHFFFAOYSA-L
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Description

Calcium tartrate is a byproduct of the wine industry, prepared from wine fermentation dregs . It is the calcium salt of L-tartaric acid, an acid most commonly found in grapes .


Molecular Structure Analysis

Calcium tartrate has the molecular formula C4H4CaO6 . It has two asymmetric carbons, hence it has two chiral isomers and a non-chiral isomer (meso-form) . Most calcium tartrate of biological origin is the chiral levorotatory (–) isomer .


Physical And Chemical Properties Analysis

Calcium tartrate appears as a hygroscopic white powder or colorless crystals . It has a density of 1.817 g/cm3 (tetrahydrate) . Its solubility in water is 0.037 g/100 ml at 0 °C and 0.2 g/100 ml at 85 °C .

Scientific Research Applications

  • Enhancement of Electrospray Ionization Mass Spectrometry

    Calcium tartrate has been found to suppress nonspecific protein-metal interactions in electrospray ionization mass spectrometry, thereby improving the reliability of studies on protein-metal interactions (Pan et al., 2009).

  • Synthesis of Carbon Nanotubes

    Doped calcium tartrate (with Ni and Co) is used as a catalyst source in the chemical vapor deposition synthesis of carbon nanotubes (Shlyakhova et al., 2009).

  • Dielectric Permittivity Applications

    Doped calcium tartrate tetrahydrate has been shown to have higher dielectric permittivity, making it useful in various scientific research applications (Torres et al., 2002).

  • Proton Conductivity for Technical Applications

    Calcium tartrate exhibits significant proton conductivity under high humidity conditions, which is valuable for various technical applications (Saravanabharathi et al., 2014).

  • Optimization of Calorimetric Determination

    The stability constants of calcium and magnesium tartrate complexes are determined, aiding in optimizing calorimetric determinations of their heats of formation in aqueous solutions (Zelenina & Zelenin, 2005).

  • Urinary Stone Prevention

    A mixture of magnesium and tartrate salts could potentially reduce calcium oxalate crystal formation in urine, thereby preventing urinary stone recurrence (Hallson & Rose, 1988).

  • Corrosion Inhibition on Aluminum

    Calcium and tartrate ions act as interface inhibitors on pure aluminum, enhancing the adsorption of Ca2+ on the aluminum surface (Shao et al., 2003).

  • Optical Limiting Applications

    Calcium tartrate crystals with reverse saturable absorption characteristics are suitable for optical limiting applications (Rejeena et al., 2019).

  • Ferroelectric Applications

    Calcium tartrate is well known for its applications in ferroelectricity (Jethva, 2015).

Safety and Hazards

While specific safety data for calcium tartrate was not found, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The current and future outlook for the calcium tartrate market looks positive. The increasing demand for calcium supplements, dietary additives, and the growing wine industry are expected to drive this growth .

properties

IUPAC Name

calcium;2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPPESBEIQALOS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911837
Record name Calcium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine crystalline powder with a white or off-white colour
Record name CALCIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids
Record name CALCIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

Calcium tartrate

CAS RN

110720-66-6, 3164-34-9
Record name Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

D,L-tartaric acid, 44.7 g, 101.05 g of 50% sodium hydroxide, 50 g water, and 1.5 g calcium hydroxide were placed in a 500 ml round bottom flask fitted with a thermometer, condenser, addition funnel and mechanical stirrer. A calcium tartrate filter cake from a previous reaction (133.2 g,50% solids) was added to the reactor. The mixture was stirred at 120 rpm and heated to 80°±2° C. The calcium maleate solution was added and the reaction continued at 88°±2° C. Water, 73 g, was stripped from the reaction mixture with a flowing air stream over the 40 minutes of reaction. The reaction solution clarified after about one hour. Total reaction time was three hours. 250 g of water was added and the mixture cooled slowly while slowly adding acetic acid, 13.8 g over30 minutes. At the end of this time the pH of the mixture had been reduced to 9.13 and the temperature reached 68° C. Then the mixture was slowly cooled over 75 minutes from 68° C. to 35° C. Finally,the mixture was cooled to 27° C. in an ice bath. The mixture was filtered using a fritted glass filter funnel. The filtration took only five minutes and provided 485.5 g of filtrate and 59.1 g of calcium tartrate wet cake. On standing overnight, additional calcium tartrate crystallized out and was filtered off, weight, 17.6 g.
[Compound]
Name
D,L-tartaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.